molecular formula C22H27NO5 B13402088 Boc-O-benzyl-alpha-methyl-D-Tyr

Boc-O-benzyl-alpha-methyl-D-Tyr

Cat. No.: B13402088
M. Wt: 385.5 g/mol
InChI Key: QPRMUNUFRFMEDC-JOCHJYFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The benzyl group is introduced using benzyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both Boc and benzyl protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m1/s1

InChI Key

QPRMUNUFRFMEDC-JOCHJYFZSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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